
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid
Overview
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid typically involves the reaction of phthalic anhydride with methyl 4-aminobenzoate, followed by hydrolysis using sodium hydroxide in ethanol . Another method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . These reactions are usually carried out under reflux conditions with appropriate solvents and catalysts to achieve moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of scalable and cost-effective reagents and conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted isoindoline derivatives .
Scientific Research Applications
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its anticonvulsant activity is believed to be due to its interaction with gamma-aminobutyric acid (GABA) receptors .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound has a similar structure but with a butanoic acid moiety instead of a hydroxybenzoic acid moiety.
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity and applications.
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxybenzoic acid moiety allows for additional hydrogen bonding and interactions, making it a valuable compound in various applications .
Biological Activity
4-(1,3-Dioxoisoindolin-2-yl)-2-hydroxybenzoic acid is a complex organic compound with notable biological activities. Its structural features, including a hydroxy group and a dioxoisoindoline moiety, contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings, including its antioxidant, anti-inflammatory, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is C₁₅H₉N₁O₅, with a molecular weight of approximately 283.236 g/mol. The compound exhibits a density of 1.593 g/cm³ and is characterized by the presence of multiple functional groups that enhance its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₉N₁O₅ |
Molecular Weight | 283.236 g/mol |
Density | 1.593 g/cm³ |
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
This compound has been shown to possess significant antioxidant properties. Studies demonstrate its ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases, including neurodegenerative disorders.
2. Anti-inflammatory Activity
The compound demonstrates anti-inflammatory effects, inhibiting key inflammatory pathways and enzymes such as lipoxygenase. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.
3. Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies with different microorganisms, highlighting its potential as a natural antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Alzheimer's Disease
A study conducted by Najeeb Ur Rehman et al. (2023) evaluated the effects of derivatives related to this compound on memory impairments associated with Alzheimer's disease. The findings indicated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential therapeutic applications in cognitive disorders .
Insecticidal Properties
Research by Bedia Kocyigit-Kaymakcioglu et al. (2023) identified several derivatives with potent insecticidal activity against the Caribbean fruit fly. The study highlighted the environmental safety profile of these compounds, making them promising candidates for pest control .
Analgesic and Anti-inflammatory Effects
Sharma et al. (2012) synthesized Schiff bases from phthalic anhydride and evaluated their analgesic and anti-inflammatory activities using animal models. The results demonstrated significant therapeutic potential at various concentrations .
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-hydroxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-12-7-8(5-6-11(12)15(20)21)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSOUQLGXHXQDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20957789 | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36467-52-4 | |
Record name | NSC59373 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59373 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20957789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.